Anti-Biofilm Activity of 6-Methylpyridine-Bearing N-Acyl Thiourea Against E. coli ATCC 25922
An N-acyl thiourea derivative incorporating the 6-methylpyridin-3-yl moiety (compound 1d) demonstrated anti-biofilm activity against E. coli ATCC 25922 with an MBIC of 625 µg/mL [1]. This activity was equivalent to that of the benzothiazole-bearing analog (compound 1b, MBIC also 625 µg/mL), but compound 1d additionally exhibited the highest antioxidant capacity in the series (see Evidence Item 2), establishing a unique dual-action profile not replicated by other heterocyclic substituents.
| Evidence Dimension | Anti-biofilm potency (Minimum Biofilm Inhibitory Concentration, MBIC) |
|---|---|
| Target Compound Data | 625 µg/mL (compound 1d, N-acyl thiourea containing the 6-methylpyridin-3-yl group) |
| Comparator Or Baseline | Compound 1b (benzothiazole N-acyl thiourea): MBIC 625 µg/mL; other series members showed no detectable anti-biofilm activity at tested concentrations |
| Quantified Difference | Equal MBIC; differentiation derived from combined anti-biofilm + antioxidant activity (see Evidence Item 2) |
| Conditions | In vitro static biofilm assay against E. coli ATCC 25922 |
Why This Matters
Identifies the 6-methylpyridine-thiourea pharmacophore as a privileged scaffold for developing agents with simultaneous anti-biofilm and antioxidant properties, a combination not observed for benzothiazole, thiazole, or other heterocyclic analogs in the same series, thereby guiding synthetic prioritization in anti-infective programs.
- [1] Roman, R., Pintilie, L., Căproiu, M.T., et al. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics 2023, 12(5), 807. View Source
